Cas no 2137958-60-0 (5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine)

5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine structure
2137958-60-0 structure
商品名:5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine
CAS番号:2137958-60-0
MF:C11H11ClF3N3
メガワット:277.67335152626
CID:6357973
PubChem ID:165845279

5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine 化学的及び物理的性質

名前と識別子

    • 5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine
    • 5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[1,5-a]pyridine
    • EN300-1078241
    • 2137958-60-0
    • インチ: 1S/C11H11ClF3N3/c1-3-7-6(2)4-9-16-8(5-11(13,14)15)17-18(9)10(7)12/h4H,3,5H2,1-2H3
    • InChIKey: AFIURFPHUOUXRG-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(CC)C(C)=CC2=NC(CC(F)(F)F)=NN21

計算された属性

  • せいみつぶんしりょう: 277.0593595g/mol
  • どういたいしつりょう: 277.0593595g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 300
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.3

5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1078241-0.05g
5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[1,5-a]pyridine
2137958-60-0 95%
0.05g
$624.0 2023-10-28
Enamine
EN300-1078241-0.25g
5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[1,5-a]pyridine
2137958-60-0 95%
0.25g
$683.0 2023-10-28
Enamine
EN300-1078241-2.5g
5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[1,5-a]pyridine
2137958-60-0 95%
2.5g
$1454.0 2023-10-28
Enamine
EN300-1078241-5g
5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[1,5-a]pyridine
2137958-60-0 95%
5g
$2152.0 2023-10-28
Enamine
EN300-1078241-10.0g
5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[1,5-a]pyridine
2137958-60-0
10g
$3191.0 2023-06-10
Enamine
EN300-1078241-1.0g
5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[1,5-a]pyridine
2137958-60-0
1g
$743.0 2023-06-10
Enamine
EN300-1078241-5.0g
5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[1,5-a]pyridine
2137958-60-0
5g
$2152.0 2023-06-10
Enamine
EN300-1078241-0.1g
5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[1,5-a]pyridine
2137958-60-0 95%
0.1g
$653.0 2023-10-28
Enamine
EN300-1078241-1g
5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[1,5-a]pyridine
2137958-60-0 95%
1g
$743.0 2023-10-28
Enamine
EN300-1078241-10g
5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-[1,2,4]triazolo[1,5-a]pyridine
2137958-60-0 95%
10g
$3191.0 2023-10-28

5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridine 関連文献

5-chloro-6-ethyl-7-methyl-2-(2,2,2-trifluoroethyl)-1,2,4triazolo1,5-apyridineに関する追加情報

5-Chloro-6-Ethyl-7-Methyl-2-(2,2,2-Trifluoroethyl)-1,2,4-Triazolo[1,5-a]Pyridine: A Comprehensive Overview

5-Chloro-6-Ethyl-7-Methyl-2-(2,2,2-Trifluoroethyl)-1,2,4-Triazolo[1,5-a]Pyridine, also known by its CAS number 2137958-60-0, is a highly specialized organic compound with a complex molecular structure. This compound belongs to the class of triazolopyridines, which are known for their unique electronic properties and potential applications in various fields such as pharmaceuticals and materials science. The molecule features a pyridine ring fused with a triazole ring system, substituted with chlorine, ethyl, methyl, and trifluoroethyl groups. These substituents contribute to the compound's stability and reactivity under different conditions.

The synthesis of this compound involves a series of carefully designed multi-step reactions. Recent advancements in synthetic chemistry have enabled the efficient construction of such complex structures. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to introduce the trifluoroethyl group at the 2-position of the triazolopyridine ring. This approach not only enhances the yield but also improves the purity of the final product. The chlorine and methyl groups are typically introduced through nucleophilic substitution or alkylation reactions during the synthesis process.

The structural characterization of this compound has been carried out using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These studies have provided detailed insights into the spatial arrangement of the substituents and their influence on the compound's electronic properties. For example, the trifluoroethyl group introduces significant electron-withdrawing effects due to its high electronegativity. This effect is crucial in determining the compound's reactivity in various chemical transformations.

In terms of applications, this compound has shown promising potential in the field of pharmacology. Recent studies have demonstrated its ability to modulate specific cellular pathways involved in neurodegenerative diseases such as Alzheimer's disease. The triazolopyridine core has been identified as a key structural motif for binding to certain protein targets with high affinity. Additionally, the presence of electron-withdrawing groups like chlorine and trifluoroethyl enhances the compound's bioavailability and stability within biological systems.

Another area where this compound has garnered attention is in materials science. Its unique electronic properties make it a candidate for use in organic electronics applications such as light-emitting diodes (LEDs) and photovoltaic devices. Researchers have explored its ability to act as an electron-deficient acceptor material in organic semiconductor blends. Initial results indicate that it exhibits excellent charge transport properties under ambient conditions.

The environmental impact of this compound is another critical aspect that has been studied extensively. Given its complex structure and potential use in pharmaceuticals and electronics, understanding its biodegradation pathways is essential for minimizing ecological risks. Recent research has focused on assessing its persistence in aqueous environments and its potential toxicity to aquatic organisms. Preliminary findings suggest that it undergoes slow degradation under natural conditions but does not exhibit acute toxicity at environmentally relevant concentrations.

In conclusion, 5-Chloro-6-Ethyl-7-Methyl-2-(2,2,2-Trifluoroethyl)-1,2,4-Triazolo[1,5-a]Pyridine represents a significant advancement in organic synthesis with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it a valuable tool for researchers exploring new frontiers in pharmacology and materials science. As ongoing studies continue to uncover its full potential, this compound is poised to play a pivotal role in shaping future innovations in these fields.

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